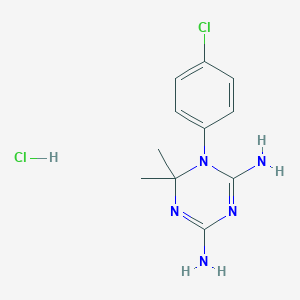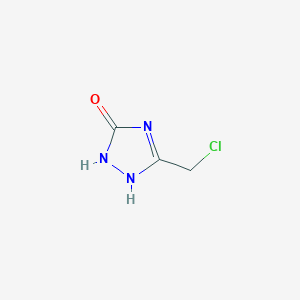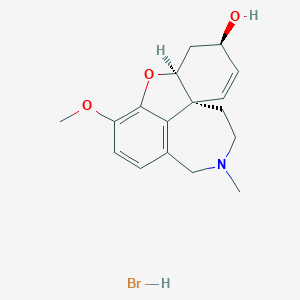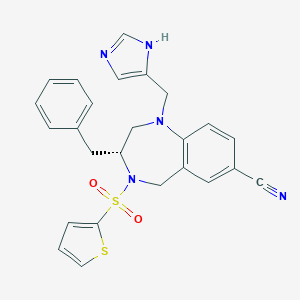![molecular formula C17H22ClNO4 B126757 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride CAS No. 151222-02-5](/img/structure/B126757.png)
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride, also known as MTA, is a chemical compound that has gained attention in scientific research for its potential applications in cancer treatment. MTA is a derivative of aniline, which is a common precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can restore the expression of tumor suppressor genes and induce apoptosis in cancer cells. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can also disrupt the DNA repair mechanism in cancer cells, leading to increased sensitivity to chemotherapy and radiation therapy.
Efectos Bioquímicos Y Fisiológicos
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, which is a mechanism that prevents cells from dividing and proliferating. This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors, which are proteins that regulate the cell cycle. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can also modulate the immune system by increasing the production of cytokines, which are signaling molecules that regulate immune responses. This effect can enhance the immune system's ability to recognize and eliminate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined by analytical techniques such as high-performance liquid chromatography (HPLC). In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to prepare solutions with high concentrations. Moreover, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride. One direction is to investigate its potential applications in combination with other anticancer drugs, such as chemotherapy and radiation therapy. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, the development of more potent and selective HDAC inhibitors based on the structure of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the anticancer effects of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can provide insights into the development of novel cancer therapies.
Conclusion
In conclusion, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is a chemical compound that has potential applications in cancer treatment. Its synthesis method involves the reaction of 3,4,5-trimethoxybenzyl chloride with aniline in the presence of a base and a solvent. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride works by inhibiting HDACs, inducing apoptosis, and inhibiting angiogenesis in cancer cells. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the research on 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride, which can lead to the development of novel cancer therapies.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride works by inducing apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Therefore, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has the potential to be developed into a novel anticancer drug.
Propiedades
Número CAS |
151222-02-5 |
|---|---|
Nombre del producto |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride |
Fórmula molecular |
C17H22ClNO4 |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-19-14-7-5-13(6-8-14)18-11-12-9-15(20-2)17(22-4)16(10-12)21-3;/h5-10,18H,11H2,1-4H3;1H |
Clave InChI |
LPQHSPCKVORGKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
SMILES canónico |
COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
Sinónimos |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)




![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
